molecular formula FHO3S B1217915 Fluorosulfonic acid CAS No. 7789-21-1

Fluorosulfonic acid

Cat. No. B1217915
CAS RN: 7789-21-1
M. Wt: 100.07 g/mol
InChI Key: UQSQSQZYBQSBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorosulfonic acid and related compounds has been explored through various chemical processes. For instance, the synthesis of 3-fluoro-2,5-disubstituted furans from gem-difluorocyclopropyl ketones was achieved using trifluoromethanesulfonic acid (CF3SO3H) through ring expansion, showcasing the role of fluorosulfonic acid derivatives in organic synthesis (Sugiishi, Tsuyuka et al., 2020). Additionally, the divergent regio- and stereoselective gold-catalyzed synthesis of α-fluorosulfones and β-fluorovinylsulfones from alkynylsulfones highlights the versatility in creating fluorosulfonic acid derivatives (Zeng, Xiaojun et al., 2017).

Molecular Structure Analysis

The structure of fluorosulfonic acid and its derivatives plays a crucial role in their reactivity and application. The electronic and spatial configuration dictates the compound's ability to participate in various chemical reactions. Although specific structural analyses of fluorosulfonic acid are not detailed in the provided references, the synthesis and applications indicate a complex interaction between fluorine and the sulfonic acid group, leading to unique reactivity patterns.

Chemical Reactions and Properties

Fluorosulfonic acid derivatives participate in a range of chemical reactions, offering unique properties and applications. For example, electrochemical synthesis of β-keto sulfonyl fluorides via radical fluorosulfonylation of vinyl triflates showcases the compound's role in synthesizing valuable chemical intermediates (Feng, Qingyuan et al., 2022). Another instance is the copper-catalyzed direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids, illustrating the diverse chemical reactivity of fluorosulfonic acid derivatives in organic synthesis (Yi, Ji-Tao et al., 2022).

Physical Properties Analysis

The physical properties of fluorosulfonic acid, such as its boiling point, melting point, and solubility, significantly influence its handling and application in laboratory settings. These properties are determined by the molecular structure and intermolecular forces present in fluorosulfonic acid. However, detailed physical properties analyses are not directly provided in the referenced papers.

Chemical Properties Analysis

The chemical properties of fluorosulfonic acid, including its acidity, reactivity with various organic and inorganic compounds, and role in catalysis, underscore its utility in synthetic chemistry. For instance, the radical hydro-fluorosulfonylation of unactivated alkenes and alkynes demonstrates the compound's broad applicability and efficiency in creating sulfonyl fluorides, which are valuable in chemical biology and drug discovery (Wang, Peng et al., 2022).

Scientific Research Applications

Organic Electrosynthesis

Fluorosulfonic acid has been utilized as a solvent and reactant in the organic electrosynthesis of organofluorine compounds. Its application includes the study of electrochemical behavior of various electrode materials in fluorosulfonic acid and its effects on anodic oxidation. This research extends to the synthesis of fluorosulfates, providing insights into reaction mechanisms and synthesis perspectives (Sterlin & Grinberg, 2010).

Protein Engineering and Biotherapeutics

In the field of biochemistry and protein engineering, fluorosulfonic acid derivatives have been used for the innovative introduction of novel chemical bonds into proteins. This application is particularly prominent in the development of covalent nanobodies that bind to specific receptors, offering new avenues for biotherapeutic applications (Liu et al., 2021).

Synthesis of Self-Doped Polyaniline

Fluorosulfonic acid is also involved in the synthesis of self-doped polyaniline in acetonitrile solution. It serves as both a sulfonation reagent and supporting electrolyte, influencing the conductivity and solubility of the polymer. This has implications in materials science, particularly in the development of conductive polymers (Şahin, Pekmez, & Yildiz, 2002).

Environmental Chemistry

In environmental chemistry, fluorosulfonic acid has been investigated for its role in the heat-activated oxidation of environmentally persistent compounds like perfluorooctanoic acid. This research is significant for understanding the remediation of groundwater contamination and the environmental impact of perfluoroalkyl substances (Park et al., 2016).

Photodissociation Studies

Studies on the photodissociation of fluorosulfonic acid have provided insights into the dynamics of highly vibrationally excited states of sulfonic acids. This research is important in understanding atmospheric chemistry, particularly the dissociation mechanisms relevant to Earth's atmosphere (Gupta, Lane, & Kjaergaard, 2010).

Microbial Degradation

Research on the microbial degradation of polyfluoroalkyl chemicals in the environment has involved fluorosulfonic acid. This work is essential for understanding the biodegradability and environmental fate of these persistent chemicals (Liu & Avendaño, 2013).

Safety And Hazards

Fluorosulfonic acid is considered to be highly toxic and extremely corrosive . Inhalation of fumes causes severe irritation of the nose and throat . Contact of the liquid with eyes or skin causes very severe burns . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Fluorosulfonic acid .

Future Directions

Fluorosulfonic acid has been combined with other molecules to create “magic acid”, a far stronger protonating agent . This has opened up new possibilities for research and industrial applications .

properties

IUPAC Name

sulfurofluoridic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSQSQZYBQSBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HSO3F, FHO3S
Record name FLUOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FLUOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3033511
Record name Fluorosulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name FLUOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorosulfuric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluorosulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name FLUOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C
Record name FLUOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FLUOSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

SOL IN NITROBENZENE, Solubility in water: reaction
Record name FLUOSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7
Record name FLUOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FLUOSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 3.4
Record name FLUOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33
Record name Fluorosulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name FLUOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

Fluorosulfonic acid

Color/Form

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE

CAS RN

7789-21-1, 7789-21-2
Record name FLUOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorosulfuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7789-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluosulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorosulfonic acid
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Fluorosulfuric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluorosulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorosulphuric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOROSULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPX0648643
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUOSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-125.1 °F (USCG, 1999), -89 °C
Record name FLUOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FLUOSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorosulfonic acid
Reactant of Route 2
Reactant of Route 2
Fluorosulfonic acid
Reactant of Route 3
Fluorosulfonic acid
Reactant of Route 4
Fluorosulfonic acid
Reactant of Route 5
Fluorosulfonic acid
Reactant of Route 6
Fluorosulfonic acid

Citations

For This Compound
2,490
Citations
GA Olah, J Lukas - Journal of the American Chemical Society, 1967 - ACS Publications
Neopentane (2, 2-dimethylpropane) forms ion I and not II. This observationindicates that the extremely strong acid FS03H-SbF5 is capable of extracting a methide ion from a tertiary …
Number of citations: 138 pubs.acs.org
RC Paul, SK Vasisht, KC Malhotra… - Analytical Chemistry, 1962 - ACS Publications
… acid and fluorosulfonic acid in acetic acid indicate that in this medium fluorosulfonic acid is a … violet have established the suitability of fluorosulfonic acid as an acidic titrant in acetic acid. …
Number of citations: 17 pubs.acs.org
T Sugama, R Sabatini, L Petrakis - Industrial & engineering …, 1998 - ACS Publications
The effect of a fluorosulfonic acid (FSO 3 H) aqueous solution on decomposing the chrysotile asbestos fibers was investigated by using FT-IR, XRD, and XPS. From the equilibrium of …
Number of citations: 75 pubs.acs.org
NJ Bunce, SJ Sondheimer, CA Fyfe - Macromolecules, 1986 - ACS Publications
Conditions have been worked out for determining the absolute water content of Nafion-H by proton NMR. The relative areas of the resonances due to hydroxylic protons can be …
Number of citations: 128 pubs.acs.org
GA Olah, J Lukas - Journal of the American Chemical Society, 1967 - ACS Publications
Alkylcarbonium ions are formed at temperatures between—125 and+ 25 from alkanes via hydride (alkide) ion abstraction in fluorosulfonic acid-antimony pentafluoride solution (diluted …
Number of citations: 166 pubs.acs.org
Y Şahin, K Pekmez, A Yıldız - Synthetic metals, 2002 - Elsevier
… fluorosulfonic acid/acetonitrile solution. In situ sulfonation reaction occurs by acetonitrile-containing anhydrous fluorosulfonic acid (… of aniline in fluorosulfonic acid/acetonitrile solution. …
Number of citations: 51 www.sciencedirect.com
G Olah, J Lukas - Journal of the American Chemical Society, 1968 - ACS Publications
The behavior of cycloalkanes and polycycloalkanes in the strong acids FS03H-SbF5 and HF-SbF5with and without S02CIF as diluent was investigated. At temperatures above 0 ring …
Number of citations: 134 pubs.acs.org
GA Olah, MB Comisarow, CA Cupas… - Journal of the …, 1965 - ACS Publications
… Fluorosulfonic acid is one of the strongest pure acids that has … At the same time fluorosulfonic acid has a low freezing point … fluorosulfonic acid or fluorosulfonic acid-sulfur dioxide were …
Number of citations: 72 pubs.acs.org
GA Olah, DH O'Brien, AM White - Journal of the American …, 1967 - ACS Publications
A series of protonated esters was studied in HS03F-SbF5-S02 solution. Carbonyl oxygen protonation was observed by nmr spectroscopy with negligibleexchange rates. Spectral …
Number of citations: 90 pubs.acs.org
JR Lane, HG Kjaergaard - The Journal of Physical Chemistry A, 2007 - ACS Publications
We have calculated the stationary points and internal reaction coordinate pathway for the dissociation of fluorosulfonic acid (FSO 3 H) and chlorosulfonic acid (ClSO 3 H). These sulfonic …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.